molecular formula C9H12ClN3O2S B13465961 N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride

Cat. No.: B13465961
M. Wt: 261.73 g/mol
InChI Key: RNHDSKBBZWJVTJ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of an aminoethyl group, a cyanobenzene ring, and a sulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also used in the study of enzyme inhibition and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is investigated for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-benzenesulfonamide hydrochloride
  • N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride
  • N-(2-aminoethyl)-4-nitrobenzenesulfonamide hydrochloride

Comparison: N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is unique due to the presence of the cyanobenzene ring, which imparts distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity and biological activity, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C9H12ClN3O2S

Molecular Weight

261.73 g/mol

IUPAC Name

N-(2-aminoethyl)-4-cyanobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H11N3O2S.ClH/c10-5-6-12-15(13,14)9-3-1-8(7-11)2-4-9;/h1-4,12H,5-6,10H2;1H

InChI Key

RNHDSKBBZWJVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN.Cl

Origin of Product

United States

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